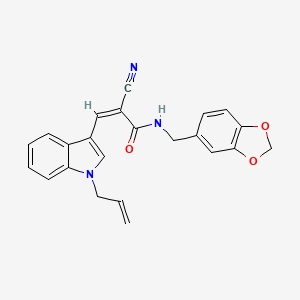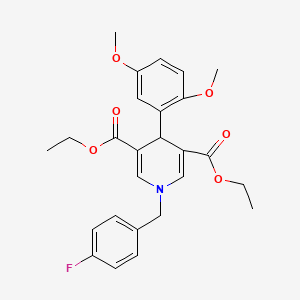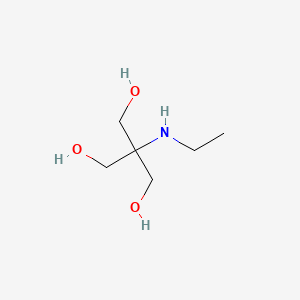
6-chloro-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(4-pyridinyl)quinoline
Übersicht
Beschreibung
6-chloro-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(4-pyridinyl)quinoline is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known to possess unique biochemical and physiological properties that make it a valuable tool for investigating various biological processes.
Wirkmechanismus
The mechanism of action of 6-chloro-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(4-pyridinyl)quinoline involves the inhibition of certain enzymes that are involved in various biological processes. This compound works by binding to the active site of these enzymes and preventing their activity. The specific enzymes that are targeted by 6-chloro-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(4-pyridinyl)quinoline vary depending on the biological process being investigated.
Biochemical and Physiological Effects
6-chloro-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(4-pyridinyl)quinoline has been shown to have various biochemical and physiological effects. Some of these effects include:
1. Inhibition of Enzyme Activity: 6-chloro-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(4-pyridinyl)quinoline inhibits the activity of certain enzymes that are involved in various biological processes.
2. Antimicrobial Activity: 6-chloro-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(4-pyridinyl)quinoline has been shown to have antimicrobial activity against various bacteria and viruses.
3. Neuroprotective Effects: 6-chloro-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(4-pyridinyl)quinoline has been shown to have neuroprotective effects. This compound works by inhibiting the activity of certain enzymes that are involved in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
6-chloro-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(4-pyridinyl)quinoline has several advantages and limitations for lab experiments. Some of these include:
Advantages:
1. Selectivity: 6-chloro-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(4-pyridinyl)quinoline is highly selective for certain enzymes, making it a valuable tool for investigating specific biological processes.
2. Potency: 6-chloro-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(4-pyridinyl)quinoline is highly potent, meaning that small amounts of the compound can be used to achieve significant effects.
Limitations:
1. Toxicity: 6-chloro-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(4-pyridinyl)quinoline has been shown to be toxic at high concentrations, which can limit its use in certain experiments.
2. Solubility: 6-chloro-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(4-pyridinyl)quinoline has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for 6-chloro-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(4-pyridinyl)quinoline. Some of these include:
1. Development of New Derivatives: Researchers are currently investigating the development of new derivatives of 6-chloro-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(4-pyridinyl)quinoline with improved properties such as increased solubility and reduced toxicity.
2. Investigation of New Biological Processes: Researchers are currently investigating the use of 6-chloro-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(4-pyridinyl)quinoline in the investigation of new biological processes.
3.
In Vivo
Studies: Researchers are currently investigating the use of 6-chloro-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(4-pyridinyl)quinoline in in vivo studies to investigate its potential therapeutic applications.
Conclusion
6-chloro-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(4-pyridinyl)quinoline is a valuable tool for investigating various biological processes. This compound possesses unique biochemical and physiological properties that make it a valuable tool for investigating specific biological processes. While there are limitations to its use in certain experiments, ongoing research is investigating the development of new derivatives with improved properties and the investigation of new biological processes.
Wissenschaftliche Forschungsanwendungen
6-chloro-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(4-pyridinyl)quinoline has been extensively studied for its potential applications in scientific research. This compound has been shown to possess unique biochemical and physiological properties that make it a valuable tool for investigating various biological processes. Some of the scientific research applications of 6-chloro-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(4-pyridinyl)quinoline include:
1. Cancer Research: 6-chloro-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(4-pyridinyl)quinoline has been shown to inhibit the growth of various cancer cell lines. This compound works by inhibiting the activity of certain enzymes that are involved in cancer cell proliferation.
2. Neurological Research: 6-chloro-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(4-pyridinyl)quinoline has been shown to have neuroprotective effects. This compound works by inhibiting the activity of certain enzymes that are involved in neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Infectious Disease Research: 6-chloro-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(4-pyridinyl)quinoline has been shown to have antimicrobial activity against various bacteria and viruses. This compound works by inhibiting the activity of certain enzymes that are involved in microbial cell proliferation.
Eigenschaften
IUPAC Name |
(6-chloro-2-pyridin-4-ylquinolin-4-yl)-(2,3-dihydroindol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3O/c24-17-5-6-20-18(13-17)19(14-21(26-20)15-7-10-25-11-8-15)23(28)27-12-9-16-3-1-2-4-22(16)27/h1-8,10-11,13-14H,9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUOMYGBYJDLRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC(=NC4=C3C=C(C=C4)Cl)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6-chloro-2-(pyridin-4-yl)quinolin-4-yl](2,3-dihydro-1H-indol-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![dimethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-1-(4-methoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3749075.png)
![8-chloro-2-(2-methylphenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B3749076.png)
![6-methyl-4-[(4-methyl-1-piperidinyl)carbonyl]-2-(3-pyridinyl)quinoline](/img/structure/B3749081.png)
![4-[(4-benzyl-1-piperidinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline](/img/structure/B3749082.png)


![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B3749092.png)
![{4-[2-(4-morpholinyl)ethoxy]benzylidene}malononitrile](/img/structure/B3749105.png)

![1-(2-methylphenyl)-4-[3-(1-naphthyl)acryloyl]piperazine](/img/structure/B3749127.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide](/img/structure/B3749129.png)
![N-[4-(difluoromethoxy)phenyl]methanesulfonamide](/img/structure/B3749131.png)

![4-({3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}amino)-4-oxobutanoic acid](/img/structure/B3749163.png)